9-(3,4-dimethoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC15378113
Molecular Formula: C20H24N4O3S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N4O3S |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 9-(3,4-dimethoxyphenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C20H24N4O3S/c1-20(2)9-12-16(13(25)10-20)17(24-18(21-12)22-19(23-24)28-5)11-6-7-14(26-3)15(8-11)27-4/h6-8,17H,9-10H2,1-5H3,(H,21,22,23) |
| Standard InChI Key | SZUXSPDFLHFXPC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Introduction
9-(3,4-dimethoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule belonging to the class of triazoloquinazolines. Its unique structure features a triazole ring fused to a quinazoline core, with various substituents such as methyl, methylsulfanyl, and dimethoxyphenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Formula and Molecular Weight
-
Chemical Formula: CHNOS
-
Molecular Weight: Approximately 422.53 g/mol
Table: Structural Features and Unique Aspects
Synthesis and Reaction Pathways
The synthesis of 9-(3,4-dimethoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. These reactions often require the use of various organic solvents and catalysts under controlled conditions to optimize yield and purity.
Key Steps in Synthesis:
-
Preparation of Precursors: The synthesis begins with the preparation of necessary precursors, which may involve reactions such as condensation or cyclization.
-
Fusion of Rings: The triazole ring is fused to the quinazoline core through specific organic reactions.
-
Introduction of Substituents: Dimethoxyphenyl and methylsulfanyl groups are introduced into the molecule using appropriate reagents and conditions.
Biological Activities and Applications
Research indicates that this compound exhibits various biological activities, including potential antitumor and anti-inflammatory properties. These activities are attributed to its unique structural features and the interaction with specific biological targets.
Potential Applications:
-
Medicinal Chemistry: The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
-
Drug Development: Its unique structure makes it a candidate for further pharmacological evaluation and drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume